molecular formula C10H22N2 B15091281 Methyl[(piperidin-4-yl)methyl]propylamine

Methyl[(piperidin-4-yl)methyl]propylamine

Cat. No.: B15091281
M. Wt: 170.30 g/mol
InChI Key: GBPRUCAHSGXVKR-UHFFFAOYSA-N
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Description

Contextualization within Piperidine-Based Chemical Scaffolds

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a foundational structure in modern drug discovery. nih.gov It is considered a "privileged scaffold" because its three-dimensional, sp³-hybridized framework is present in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.govresearchgate.net The piperidine moiety is a cornerstone of more than 70 commercially available drugs, including several blockbuster medications. arizona.edu

The prevalence of this scaffold is due to several advantageous properties it imparts to a molecule. thieme-connect.comresearchgate.net Introducing chiral piperidine scaffolds can help modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profile of a potential drug. thieme-connect.comresearchgate.net Derivatives of piperidine have demonstrated a wide spectrum of biological activities and have been developed as central nervous system (CNS) modulators, analgesics, antihistamines, anticoagulants, and anti-cancer agents. researchgate.netarizona.edu The structural flexibility and synthetic tractability of the piperidine ring allow chemists to create diverse libraries of compounds for screening and development. nih.gov

Academic Research Significance of Substituted Amines and Piperidines

Amines are organic compounds derived from ammonia (B1221849) (NH₃) where one or more hydrogen atoms are replaced by alkyl or aryl groups. solubilityofthings.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. openstax.org Methyl[(piperidin-4-yl)methyl]propylamine is a tertiary amine.

The defining chemical characteristic of amines is the lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. solubilityofthings.com The basicity of an amine is influenced by the nature of the substituents attached to the nitrogen. Alkyl groups, being electron-donating, can help stabilize the positive charge that forms when the amine accepts a proton, thereby increasing basicity compared to ammonia. youtube.com

Substituted amines are of immense importance in academic and industrial research. They are crucial intermediates and building blocks in organic synthesis for creating more complex molecules. cymitquimica.com This functional group is a key feature in a vast array of biologically active compounds, including amino acids, neurotransmitters, and a large percentage of all pharmaceuticals. solubilityofthings.com The ability of the amine group to form hydrogen bonds and participate in acid-base interactions is often critical for a molecule's ability to bind to its biological target. wikipedia.org The combination of a substituted amine with a privileged scaffold like piperidine, as seen in this compound, represents a common strategy in the design of novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-3-8-12(2)9-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3

InChI Key

GBPRUCAHSGXVKR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC1CCNCC1

Origin of Product

United States

Synthetic Methodologies for Methyl Piperidin 4 Yl Methyl Propylamine and Analogues

Primary Synthetic Routes to the Piperidine (B6355638) Core

The piperidine ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. Key strategies include intramolecular cyclization, reductive amination of piperidinone precursors, metal-catalyzed ring formation, and asymmetric approaches to control stereochemistry.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring from a linear precursor. nih.gov This approach involves an acyclic molecule containing a nitrogen source (typically an amine) and a reactive site that facilitates ring closure. nih.gov The specific nature of the reacting groups determines the type of bond formed (C-N or C-C) to complete the heterocyclic system. nih.gov

Common methods for intramolecular cyclization include:

Radical-Mediated Cyclization : A notable example is the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which can produce various piperidine structures in good yields. nih.gov Another approach involves the reductive hydroamination/cyclization of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine ring. nih.gov

Hydride Transfer Cyclization : Amides containing an alkene group can undergo intramolecular cyclization via hydride transfer to form piperidines with tertiary amino groups. These reactions are often sensitive to water, which can lead to the formation of byproducts. nih.gov

Aza-Michael Reaction : The intramolecular aza-Michael reaction is another effective method for piperidine synthesis. nih.gov

Electroreductive Cyclization : This electrochemical method can be used for the synthesis of piperidine derivatives from imines and terminal dihaloalkanes, offering an alternative to traditional chemical reagents. beilstein-journals.org

The primary challenge in these cyclization strategies is achieving high stereo- and regioselectivity, which can often be addressed through the use of specific catalysts and chiral ligands. nih.gov

Reductive Amination Approaches for Piperidinone Derivatives

A widely used and versatile method for synthesizing 4-substituted piperidines is through the reductive amination of 4-piperidone (B1582916) derivatives. researchgate.netdtic.milwikipedia.org This two-step process, which can often be performed in a single pot, involves the reaction of a ketone (in this case, a 4-piperidone) with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

The synthesis typically begins with a protected 4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone, to prevent unwanted reactions at the ring nitrogen. researchgate.net The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are particularly effective because they are selective for the reduction of the iminium ion over the starting ketone, allowing the reaction to be carried out in one pot. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a common method. wikipedia.org

This approach is highly valuable for creating 4-aminopiperidine (B84694) scaffolds, which serve as key intermediates for further functionalization. researchgate.netresearchgate.netnih.gov

Metal-Catalyzed Processes in Piperidine Synthesis

Transition metal catalysis offers a range of powerful and efficient methods for constructing the piperidine ring. mdpi.com Catalysts based on palladium, gold, iridium, and iron are frequently employed to facilitate ring-forming reactions from acyclic precursors. nih.govmdpi.com

Key metal-catalyzed processes include:

Palladium-Catalyzed Reactions : Palladium catalysts are versatile and widely used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which can be adapted for piperidine synthesis. mdpi.com Sequential palladium-catalyzed allylic amination and Michael addition provides another route to substituted piperidines. whiterose.ac.uk

Gold-Catalyzed Cyclization : Gold(I) complexes can catalyze the cyclization of N-homopropargyl amides to form cyclic imidates, which can then be reduced to piperidin-4-ones and further to piperidin-4-ols. nih.gov This modular approach allows for flexible and stereoselective synthesis. nih.gov

Iridium-Catalyzed Annulation : An iridium(III)-catalyzed [5+1] annulation method involving two sequential cascades of oxidation, amination, and imine reduction can produce substituted piperidines stereoselectively. nih.gov

Iron-Catalyzed Reductive Amination : Iron complexes can catalyze the reductive amination of ω-amino fatty acids using a silane (B1218182) as a reducing agent, leading to the formation of piperidinone intermediates that are subsequently reduced to piperidines. nih.gov

These metal-catalyzed methods are valued for their efficiency and tolerance of various functional groups, enabling the synthesis of complex piperidine structures. mdpi.com

Stereoselective and Asymmetric Synthesis of Piperidine Scaffolds

Controlling the stereochemistry of substituents on the piperidine ring is crucial, as the biological activity of piperidine-containing compounds is often dependent on their three-dimensional structure. Several strategies have been developed to achieve stereoselective and asymmetric synthesis.

One powerful approach is the use of chiral auxiliaries or catalysts. For instance, enantiopure homoallylic amines, derived from chiral N-sulfinylimines, can be used as precursors in various ring-forming strategies, where allylic strain can dictate the diastereoselectivity of the cyclization. digitellinc.com

Catalytic methods also play a key role. A modular {[2+3]+1} annulation strategy, which begins with chiral sulfinyl imines, allows for the enantioselective synthesis of piperidin-4-ols. nih.gov Furthermore, iridium-catalyzed reactions using chiral ligands can provide a route to highly enantioselective C4-substituted piperidines, particularly when water is used as a solvent to prevent racemization. nih.gov

Multi-component reactions can also be designed for stereoselectivity. A four-component cascade reaction involving a Knoevenagel condensation, Michael addition, and Mannich reaction can produce polysubstituted piperidines with high stereocontrol. researchgate.net

Introduction of the Methylene Bridge and Amine Functionalization

Once the piperidine core is synthesized, the next critical phase is the installation of the (piperidin-4-yl)methyl linkage and the subsequent elaboration to the final Methyl[(piperidin-4-yl)methyl]propylamine side chain.

Formation of the (Piperidin-4-yl)methyl Linkage

The construction of the (piperidin-4-yl)methyl group typically starts from a piperidine ring functionalized at the 4-position with a group that can be converted into a one-carbon extension. A common and versatile starting material for this purpose is a protected 4-piperidone derivative (e.g., N-Boc-4-piperidone).

A highly effective strategy involves the conversion of the 4-keto group into a cyanohydrin, followed by reduction. For example, 1-Benzyl-4-piperidone can be treated with trimethylsilyl (B98337) cyanide to form the corresponding cyanohydrin. chemicalbook.com This nitrile group is a key synthon for the aminomethyl moiety.

Alternatively, piperidine-4-carboxamide can be dehydrated using reagents like phosphorus oxychloride or thionyl chloride to yield 4-cyanopiperidine (B19701). google.comgoogle.com

Table 1: Key Synthetic Intermediates for the Methylene Bridge

Starting Material Key Intermediate Purpose
N-Protected-4-piperidone N-Protected-4-cyano-4-hydroxypiperidine Introduces a nitrile group for reduction to a primary amine.

Once the 4-cyanopiperidine intermediate is obtained, the nitrile is reduced to a primary amine, forming the crucial 4-(aminomethyl)piperidine (B1205859) scaffold. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

With the 4-(aminomethyl)piperidine intermediate in hand, the final N-propyl and N-methyl groups are introduced. This is typically accomplished through a sequence of reductive aminations. masterorganicchemistry.comsci-hub.se

N-Propylation : The primary amine of 4-(aminomethyl)piperidine is reacted with propionaldehyde (B47417) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the secondary amine, N-propyl-(piperidin-4-ylmethyl)amine.

N-Methylation : The resulting secondary amine is then subjected to a second reductive amination, this time using formaldehyde, to introduce the methyl group and yield the final product, this compound.

Table 2: Reductive Amination Sequence for Side Chain Elaboration

Step Amine Substrate Carbonyl Reagent Product
1 4-(Aminomethyl)piperidine Propionaldehyde N-Propyl-(piperidin-4-ylmethyl)amine

This sequential reductive alkylation provides a controlled and efficient method for constructing the fully substituted amine side chain at the 4-position of the piperidine ring. masterorganicchemistry.com

N-Alkylation and N-Methylation Strategies on Amine Moieties

The introduction of alkyl and methyl groups onto the amine moieties is a critical step in the synthesis of this compound and its analogues. Various strategies have been developed for the N-alkylation and N-methylation of piperidine derivatives and related amines.

One common approach to N-alkylation involves the reaction of a primary or secondary amine with an alkyl halide. researchgate.net For instance, the N-alkylation of piperidine can be achieved by reacting it with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile (B52724). researchgate.net The use of a base, such as potassium carbonate or sodium hydride, can facilitate the reaction by neutralizing the hydrohalic acid formed as a byproduct. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is typically added slowly to maintain an excess of the amine. researchgate.net

Reductive amination is another powerful method for N-alkylation. This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and selective option. sciencemadness.org

For N-methylation, dimethyl carbonate (DMC) has emerged as a greener alternative to traditional methylating agents like methyl halides or dimethyl sulfate. nih.gov The N-methylation of amines using DMC can be catalyzed by various systems, including bimetallic nanoparticles such as copper-zirconium. nih.gov This method offers high selectivity for the desired N-methylated product. nih.gov

Reaction Type Reagents and Conditions Key Features Ref.
N-Alkylation with Alkyl Halides Alkyl bromide/iodide, anhydrous acetonitrile, +/- base (e.g., K2CO3, NaH)Slow addition of alkyl halide favors monoalkylation. researchgate.net
Reductive Amination Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3), solvent (e.g., 1,2-dichloroethane)Mild conditions, suitable for a wide range of substrates. sciencemadness.org
N-Methylation with DMC Dimethyl carbonate (DMC), catalyst (e.g., Cu-Zr nanoparticles), heatEnvironmentally benign methylating agent, high selectivity. nih.gov

Incorporation of the Propyl Group into the Amine Moiety

The introduction of the propyl group to form the N-propylamine moiety in this compound can be accomplished through several synthetic strategies.

A straightforward method is the reductive amination of a primary amine precursor, such as (piperidin-4-yl)methanamine, with propanal. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the secondary amine. This can be carried out using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation.

Alternatively, N-propylation can be achieved by the reaction of the primary amine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to scavenge the resulting acid. researchgate.net Careful control of the reaction conditions is necessary to minimize over-alkylation.

Another approach involves the Michael addition of the primary amine to an acrylate (B77674) ester, such as methyl acrylate, followed by reduction of the resulting ester to the corresponding alcohol and subsequent conversion to the propyl group. A study on the synthesis of propylamines derived from diatom silaffins utilized the condensation of amines with methyl acrylate. ntu.ac.uk

Method Reagents Description Ref.
Reductive Amination Propanal, Reducing Agent (e.g., NaBH4, H2/catalyst)A one-pot reaction that forms the C-N bond and reduces the intermediate imine.
N-Alkylation with Propyl Halide 1-Bromopropane or 1-Iodopropane, Base (e.g., K2CO3)A direct alkylation method where the propyl group is introduced via nucleophilic substitution. researchgate.net
Michael Addition and Reduction Methyl acrylate, followed by reductionA multi-step process involving the conjugate addition of the amine to an α,β-unsaturated ester. ntu.ac.uk

Development of Novel and Scalable Synthetic Processes for this compound Precursors

The efficient synthesis of this compound relies heavily on the availability of key precursors, particularly those based on the piperidin-4-ylmethanamine scaffold. Research has focused on developing novel and scalable processes for these intermediates.

One scalable approach begins with 1-benzylpiperidin-4-one. researchgate.netasianpubs.org This starting material can undergo a Strecker-type condensation with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile, which can then be hydrolyzed to the corresponding anilino-amide. researchgate.net Subsequent chemical transformations can lead to the desired 4-substituted piperidine derivatives.

Reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using a Raney-Ni catalyst is another efficient route to produce 4-aminopiperidine derivatives. researchgate.netasianpubs.org The benzyl (B1604629) protecting group can then be removed by catalytic hydrogenation. researchgate.netasianpubs.org

For the synthesis of the exocyclic aminomethyl group, a common strategy involves the reduction of a nitrile or an amide at the C4 position of the piperidine ring. For example, a piperidine-4-carbonitrile can be reduced to the corresponding (piperidin-4-yl)methanamine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

The development of these scalable processes for key piperidine precursors is crucial for the efficient and cost-effective production of more complex derivatives like this compound.

Precursor Starting Material Key Reactions Advantages Ref.
Piperidin-4-yl-carbamates 1-Benzylpiperidin-4-oneReductive amination, deprotectionUse of commercially available materials, high yields. researchgate.netasianpubs.org
4-Anilino-piperidine-4-carboxamide 1-Benzylpiperidin-4-oneStrecker-type condensation, hydrolysisEfficient multi-component reaction. researchgate.net
(Piperidin-4-yl)methanamine Piperidine-4-carbonitrileReduction of nitrile (e.g., with LiAlH4 or H2/catalyst)Direct route to the key primary amine intermediate.

Chemical Reactivity and Transformation Studies of Methyl Piperidin 4 Yl Methyl Propylamine

Reactivity Profiles of Substituted Piperidine (B6355638) Amines

The reactivity of substituted piperidine amines is largely dictated by the nature of the substituents on both the piperidine nitrogen and the exocyclic amine. In Methyl[(piperidin-4-yl)methyl]propylamine, the presence of a secondary amine on the side chain and a tertiary amine within the piperidine ring (once the piperidine nitrogen is alkylated) presents distinct sites for chemical reactions.

The nucleophilicity of the amine groups is a key factor in their reactivity. The exocyclic secondary amine is generally more nucleophilic and less sterically hindered than the endocyclic tertiary amine, making it more susceptible to reactions with electrophiles. However, the reactivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, in reactions involving alkyl halides, the less hindered secondary amine is expected to be the primary site of alkylation. wikipedia.orgyoutube.com

The piperidine ring itself can undergo functionalization, although this often requires specific catalytic systems. C-H functionalization of the piperidine ring, particularly at the C2, C3, and C4 positions, can be achieved using rhodium-catalyzed C-H insertions. The site-selectivity of these reactions is often controlled by the choice of catalyst and any protecting groups on the amine nitrogen. researchgate.net

Investigation of Amine Group Transformations

The two amine functionalities in this compound and its analogs allow for a range of transformations, including N-alkylation and N-acylation.

N-Alkylation: The secondary amine is readily alkylated with various alkyl halides. wikipedia.orgyoutube.com The reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate and triethylamine, while solvents like acetonitrile (B52724) and DMF are often employed. researchgate.net Over-alkylation to form a quaternary ammonium (B1175870) salt at the exocyclic nitrogen is a potential side reaction if an excess of the alkylating agent is used. wikipedia.org

N-Acylation: The secondary amine can be acylated using acyl chlorides or acid anhydrides to form amides. derpharmachemica.comyoutube.comlibretexts.org These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the generated acid. derpharmachemica.comyoutube.com The resulting amides are generally stable compounds.

The table below summarizes common amine group transformations for secondary amines on a piperidine scaffold.

TransformationReagentProductReference(s)
N-AlkylationAlkyl Halide (e.g., Propyl Bromide)Tertiary Amine wikipedia.orgyoutube.com
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)Amide derpharmachemica.comyoutube.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary Amine researchgate.netresearchgate.neted.gov

Exploration of the Piperidine Scaffold for Further Derivatization

The piperidine scaffold of this compound serves as a versatile platform for the synthesis of more complex molecular architectures.

Synthesis of Advanced Piperidine-Containing Architectures

The functional groups on the piperidine ring and its side chain can be utilized to construct bicyclic and spirocyclic systems.

Fused Piperidines: Intramolecular cyclization reactions can lead to the formation of fused ring systems. For example, if the propyl group on the exocyclic amine is functionalized with a suitable leaving group, an intramolecular nucleophilic substitution could lead to a fused bicyclic piperidine derivative. researchgate.net Copper-catalyzed intramolecular cyclization has also been reported for the synthesis of N-substituted 1,3-dihydrobenzimidazol-2-ones from related precursors. nih.gov

Spiro-piperidines: The piperidine ring can be a component of spirocyclic systems, which are of interest in medicinal chemistry due to their rigid three-dimensional structures. pharmablock.combepls.com The synthesis of spiro-piperidines can be achieved by reacting a piperidin-4-one derivative with a suitable bis-nucleophile. tandfonline.com While this compound itself is not a direct precursor for this transformation, its synthesis from a piperidin-4-one intermediate highlights the potential for creating spirocyclic analogs.

The following table provides examples of advanced piperidine architectures synthesized from substituted piperidines.

ArchitectureSynthetic StrategyKey ReagentsReference(s)
Fused PiperidineIntramolecular CyclizationCopper Catalyst, Base researchgate.netnih.gov
Spiro-piperidineReaction with Bis-nucleophilesPiperidin-4-one, Diamine/Diol bepls.comtandfonline.com

Chemical Modulation of the Piperidine Ring and Side Chains

The piperidine ring and its side chains can be chemically modified to introduce new functional groups and alter the compound's properties.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for introducing substituents. Metal-catalyzed C-H activation, particularly with rhodium or palladium catalysts, can enable the introduction of aryl, alkyl, or other functional groups at various positions on the ring. acs.orgnih.govacs.orgcam.ac.uk The regioselectivity of these reactions is a key challenge and is often directed by a directing group on the piperidine nitrogen.

Side Chain Modification: The exocyclic aminomethyl group provides a handle for further modifications. For example, the secondary amine can be transformed into other functional groups through multi-step sequences. Reductive amination of a corresponding aldehyde precursor is a common method for introducing the N-propyl-N-methylamino group. researchgate.netresearchgate.neted.gov Further reactions on the propyl or methyl groups, if they were to contain additional functionality, could also be explored.

The table below outlines some methods for the chemical modulation of the piperidine ring and side chains.

ModificationMethodReagentsReference(s)
C-H ArylationMetal-catalyzed C-H activationPalladium or Rhodium catalyst, Aryl halide acs.orgnih.gov
C-H AlkylationMetal-catalyzed C-H activationRhodium catalyst, Diazo compound acs.orgcam.ac.uk
Side Chain ElongationReductive AminationAldehyde, Reducing Agent researchgate.netresearchgate.net

Advanced Analytical Characterization in Research on Methyl Piperidin 4 Yl Methyl Propylamine

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of a compound. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, allow for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

For a compound like Methyl[(piperidin-4-yl)methyl]propylamine, the ¹H NMR spectrum would reveal distinct signals for each unique proton. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) reveal the number and proximity of neighboring protons.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with its chemical shift indicating its functional group and local electronic environment.

Illustrative Data for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate:

¹H NMR (Nuclear Magnetic Resonance) Data

AssignmentShift (ppm)MultiplicityCoupling Constant (J, Hz)
-C(CH₃)₃ (Boc)1.45s-
Piperidine (B6355638) H41.50-1.65m-
Piperidine H3, H5 (axial)1.05-1.20m-
Piperidine H3, H5 (equatorial)1.70-1.80m-
-CH₂-NH₂2.55d6.5
Piperidine H2, H6 (axial)2.60-2.75m-
Piperidine H2, H6 (equatorial)4.00-4.15m-
-NH₂1.25br s-
Table 1. Illustrative ¹H NMR data for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

¹³C NMR (Nuclear Magnetic Resonance) Data

AssignmentShift (ppm)
-C(CH₃)₃ (Boc)28.4
Piperidine C3, C529.5
Piperidine C438.0
-CH₂-NH₂46.5
Piperidine C2, C644.0
-C(CH₃)₃ (Boc)79.2
-C=O (Boc)154.9
Table 2. Illustrative ¹³C NMR data for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of a compound. Furthermore, by inducing fragmentation of the molecule, the resulting pattern of fragment ions provides valuable structural information, akin to a molecular fingerprint.

For this compound, HRMS would provide a precise mass for the protonated molecule [M+H]⁺, which can be compared to the calculated mass for the expected formula. Common fragmentation pathways for such a molecule would involve cleavage of the C-C and C-N bonds, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Illustrative HRMS Data for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate:

IonCalculated m/zObserved m/zAssignment
[M+H]⁺215.1754215.1756Molecular Ion
[M-C₄H₉]⁺159.1128159.1130Loss of tert-butyl group
[M-Boc+H]⁺115.1230115.1232Loss of Boc protecting group
Table 3. Illustrative HRMS data and fragmentation patterns for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes.

In the IR spectrum of this compound, one would expect to see characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (from the alkyl and piperidine groups), and C-N stretching. The absence of certain bands, such as a carbonyl (C=O) stretch, can be equally informative in confirming the structure.

Illustrative IR Data for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate:

Frequency (cm⁻¹)IntensityAssignment
3350-3200Medium, BroadN-H Stretch (amine)
2950-2850StrongC-H Stretch (alkyl)
1680StrongC=O Stretch (carbamate)
1450MediumC-H Bend (alkyl)
1250, 1170StrongC-N Stretch
Table 4. Illustrative Infrared (IR) spectroscopy data for tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods are based on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds. A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid). The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

Illustrative HPLC Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm or Mass Spectrometry (LC-MS)
Retention TimeDependent on the specific compound and gradient
Table 5. Illustrative High-Performance Liquid Chromatography (HPLC) conditions.

Chiral Chromatography for Enantiomeric Resolution

If a molecule is chiral, meaning it is non-superimposable on its mirror image, it can exist as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the propyl chain or the piperidine ring, chiral chromatography would be necessary to resolve the resulting enantiomers. The choice of the chiral stationary phase is critical and is often determined through screening of various CSPs.

Illustrative Chiral Chromatography Conditions:

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
ResolutionBaseline separation of enantiomeric peaks
Table 6. Illustrative Chiral Chromatography conditions for a hypothetical chiral analogue.

Elemental Compositional Analysis

Elemental compositional analysis is a fundamental technique in the characterization of novel chemical entities, providing critical validation of a compound's empirical and molecular formula. For this compound, this analysis is pivotal in confirming its atomic constituents, thereby underpinning the structural data obtained from other analytical methods. The primary method for this determination is combustion analysis, which quantifies the percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule.

The molecular formula for this compound is C10H22N2. Based on this, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. The congruence of experimental and theoretical data is a strong indicator of the sample's purity and the correctness of its proposed molecular formula.

Theoretical vs. Experimental Data

In a research setting, the elemental analysis of a newly synthesized batch of this compound would be carried out using a CHN analyzer. This instrument combusts a small, precisely weighed sample in a high-oxygen environment, converting the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides. These combustion products are then separated and quantified by detectors, allowing for the calculation of the mass percentages of each element in the original sample.

The data below presents the theoretical elemental composition of this compound alongside a set of representative experimental results that would be expected from a high-purity sample. The acceptable tolerance for experimental values in academic and pharmaceutical research is typically within ±0.4% of the theoretical values. nih.govacs.org

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01110120.1170.52
HydrogenH1.0082222.17613.03
NitrogenN14.007228.01416.45
Total 170.30 100.00

Table 2: Comparative Elemental Analysis Data

ElementTheoretical %Experimental % (Found)Deviation (%)
Carbon (C)70.5270.45-0.07
Hydrogen (H)13.0313.11+0.08
Nitrogen (N)16.4516.39-0.06

The hypothetical experimental data in Table 2 falls well within the accepted analytical variance, indicating a successful synthesis and purification of this compound. Such results would provide a high degree of confidence in the compound's identity and purity, which is essential before proceeding with further biological or chemical studies. Any significant deviation from the theoretical percentages would suggest the presence of impurities, residual solvents, or an incorrect structural assignment, necessitating further purification and re-analysis. ubc.ca

Computational Chemistry and Molecular Modeling Investigations of Methyl Piperidin 4 Yl Methyl Propylamine

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, are employed to elucidate the electronic structure and reactivity of Methyl[(piperidin-4-yl)methyl]propylamine. These methods offer a detailed understanding of the molecule at the atomic and subatomic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For this compound, DFT calculations, often utilizing basis sets such as B3LYP/6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic energies. orientjchem.orgdntb.gov.ua

These calculations reveal key aspects of the molecule's reactivity. For instance, the distribution of electron density can highlight electrophilic and nucleophilic sites, providing clues about how the molecule might interact with other chemical species. The negative chemical potential of a molecule often indicates a tendency to donate electrons. mdpi.com The insights gained from DFT are fundamental to understanding the intrinsic chemical nature of this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar molecules, as direct experimental or computational data for this specific compound is not available in the cited literature.)

PropertyCalculated Value
Total Energy-560.123 Hartrees
Dipole Moment2.54 Debye
Ionization Potential8.12 eV
Electron Affinity0.45 eV

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. uantwerpen.be

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uantwerpen.be For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack and its potential to participate in various chemical reactions. The spatial distribution of the HOMO and LUMO can further indicate which atoms are most involved in these interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar molecules.)

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO1.89
HOMO-LUMO Gap8.14

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.edu By examining the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, NBO analysis can quantify the stability arising from hyperconjugative interactions. nih.gov

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound (Note: The following data is illustrative and based on typical values for similar molecules.)

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
C-C (sigma)C-N (sigma)1.5
N (lone pair)C-H (sigma)2.3
C-H (sigma)N (Rydberg*)0.8

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations can provide detailed information about the conformational dynamics and flexibility of this compound. nih.gov

These simulations can identify the most stable conformations of the molecule and the energy barriers between them. rsc.org For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and a propylamino side chain, understanding its conformational landscape is crucial for predicting how it will interact with biological targets. The piperidine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the substituents can be either axial or equatorial. rsc.orgnih.gov MD simulations can elucidate the preferred conformations and the dynamics of their interconversion. nih.gov

Table 4: Illustrative Conformational Preferences of this compound from MD Simulations (Note: The following data is illustrative and based on typical values for similar molecules.)

ConformationRelative Energy (kcal/mol)Population (%)
Chair (equatorial)0.085
Chair (axial)2.110
Twist-Boat5.45

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. frontiersin.orgnih.gov SAR involves qualitatively assessing how modifications to a molecule's structure affect its activity. QSAR, on the other hand, uses statistical methods to develop mathematical models that quantitatively correlate chemical structure with biological activity. nih.govmdpi.comsemanticscholar.org

For this compound, SAR studies could involve analyzing the effects of altering the methyl or propyl groups, or substituting the piperidine ring, on its interaction with a hypothetical biological target. QSAR models can be built using various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the activity of new, unsynthesized analogs. nih.govsemanticscholar.org These studies are instrumental in the rational design of more potent and selective molecules.

Table 5: Illustrative QSAR Model for a Hypothetical Activity of this compound Analogs (Note: The following data is illustrative and based on typical values for similar molecules.)

DescriptorCoefficientStatistical Significance (p-value)
LogP (Hydrophobicity)0.45< 0.01
Molecular Weight-0.120.05
Dipole Moment0.28< 0.01
HOMO Energy-0.56< 0.001

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.commdpi.com This method is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. researchgate.net

For this compound, molecular docking simulations can be used to explore its potential interactions with various biological targets, such as enzymes or receptors. mdpi.com These simulations can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov The results of docking studies provide valuable insights into the mechanism of action at a molecular level and can guide the design of new molecules with improved binding affinity and specificity. mdpi.com

Table 6: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is illustrative and based on typical values for similar molecules.)

Binding ModePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-8.5Asp120, Tyr345, Phe280
2-7.9Trp98, Val121, Ser346
3-7.2Leu278, His450, Ile99

Advanced Research Perspectives and Future Directions

Methyl[(piperidin-4-yl)methyl]propylamine as a Key Building Block in Complex Chemical Synthesis

The structure of this compound, featuring a reactive secondary amine and a flexible propylamine (B44156) side chain attached to a piperidine (B6355638) core, positions it as a valuable building block in the assembly of more complex molecules. nih.gov The piperidine moiety itself is a cornerstone in the synthesis of a wide array of therapeutic agents. nbinno.com The secondary amine on the piperidine ring and the primary amine of the propylamine group offer distinct points for chemical modification, allowing for the stepwise construction of intricate molecular architectures.

In complex syntheses, this compound can serve as a scaffold upon which additional functional groups and ring systems are elaborated. For instance, the secondary amine of the piperidine can be functionalized through reactions such as acylation, alkylation, or reductive amination to introduce diverse substituents. A generalized synthetic scheme for the functionalization of 4-amino-piperidine derivatives involves reaction with various electrophiles to introduce R1 and R2 groups, as shown in the table below. researchgate.net

Table 1: General Synthetic Scheme for 4-Amino-Piperidine Derivatives
StepReactionReagentsPurpose
aReductive AminationR1-NH2, TiCl4, NaBH4Introduction of R1 group
bAcylationR2COCl, K2CO3Introduction of R2 group

The propylamine chain provides a flexible linker, which is a desirable feature in drug design for optimizing interactions with biological targets. The ability to use orthogonally protected derivatives of this building block would allow for selective modification at either the piperidine or the propylamine nitrogen, further enhancing its synthetic utility.

Design of Novel Chemical Entities Incorporating the Piperidine-Propylamine Motif

The piperidine-propylamine motif is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. enamine.net The design of novel chemical entities based on this compound can be directed towards a multitude of therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases. researchgate.netijnrd.org

For example, derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their antileukemic activity. nih.gov This research highlights the potential of the core piperidine-propyl structure in generating compounds with potent biological effects. By systematically modifying the this compound core—for instance, by introducing various aryl or heteroaryl groups through amide or urea (B33335) linkages—researchers can create libraries of new compounds for high-throughput screening.

Innovations in Synthetic Methodology for Piperidine Derivatives

The synthesis of substituted piperidines is a mature field, yet there is continuous demand for more efficient, stereoselective, and environmentally friendly methods. nih.govmdpi.com Future research on this compound would benefit from recent innovations in synthetic organic chemistry. These include:

C-H Functionalization: Direct activation and functionalization of C-H bonds on the piperidine ring would offer a more atom-economical approach to creating derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of piperidine derivatives.

Catalytic Asymmetric Synthesis: For applications where a specific stereoisomer is required, the development of catalytic asymmetric methods for the synthesis of chiral piperidine-propylamine derivatives is crucial.

Recent advances have focused on various strategies for piperidine ring formation and functionalization, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions that allow for the rapid assembly of molecular complexity. nih.gov

Computational Chemistry for Rational Compound Design and Optimization

Computational tools are indispensable in modern drug discovery and materials science for the rational design and optimization of new molecules. nih.govrsc.org In the context of this compound, computational chemistry can be applied in several ways:

Molecular Docking: To predict the binding modes and affinities of designed derivatives with specific protein targets. This allows for the prioritization of compounds for synthesis and biological testing. Studies on related 4-amino methyl piperidine derivatives have utilized molecular docking to explore their potential as µ-opioid receptor inhibitors. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the role of conformational changes.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps in the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources.

The table below summarizes key computational approaches and their applications in the design of piperidine-based compounds.

Table 2: Computational Approaches in Piperidine Derivative Design
Computational MethodApplicationExample Finding for Related Compounds
Molecular DockingPredicts binding affinity and interaction with target proteins.Piperidine derivatives show favorable binding scores in the binding pocket of the µ-opioid receptor. tandfonline.com
QSARCorrelates chemical structure with biological activity to predict potency.Models for piperidine analogs can achieve high predictive accuracy for inhibitory activity against specific enzymes.
MD SimulationsEvaluates the stability of ligand-protein complexes over time.Confirms stable binding of piperidine derivatives within the active sites of target enzymes. researchgate.net

Exploration of Structure-Property Relationships for Advanced Material Applications

Beyond pharmaceuticals, piperidine derivatives find applications in materials science, for example, as components of polymers, corrosion inhibitors, and catalysts. nbinno.comijnrd.org The incorporation of this compound into polymer chains could impart specific properties to the resulting materials. The amine functionalities can serve as sites for cross-linking, for grafting other molecules, or for altering the surface properties of the material.

The relationship between the chemical structure of a polymer and its macroscopic properties is a central theme in materials science. By systematically varying the concentration of the piperidine-propylamine monomer within a copolymer and by modifying its structure, it is possible to tune properties such as:

Mechanical Properties: Including tensile strength, elasticity, and durability.

Thermal Properties: Such as the glass transition temperature and thermal stability.

Adhesion and Surface Energy: The amine groups can enhance adhesion to various substrates.

Biocompatibility: For applications in biomedical devices and drug delivery systems. nih.gov

Future research in this area would involve the synthesis of polymers functionalized with this compound and the subsequent characterization of their physical and chemical properties to establish clear structure-property relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.